4-amino-N-(6-chloropyridazin-3-yl)-N-sodiobenzene-1-sulfonamide

Solubility Formulation Drinking-water administration

Sulfachloropyridazine Sodium (SCP-Na) addresses the need for a water-soluble sulfonamide antibiotic with broad-spectrum activity. Unlike the practically insoluble free acid, the sodium salt enables direct dissolution in drinking water systems without co-solvents or pH adjustment, facilitating mass medication of poultry and swine during disease outbreaks. - Enhanced solubility: Freely soluble in water, enabling homogeneous dosing via drinking water. - Broad-spectrum efficacy: Active against Gram-positive, Gram-negative, and certain protozoal pathogens. - Rapid tissue clearance: 3-day complete tissue depletion in broiler chickens supports short pre-slaughter withdrawal periods. - Analytical standard grade: Available with tightly controlled specifications (assay 99.0%-101.0%) suitable for HPLC method development and GMP quality control.

Molecular Formula C10H9ClN4NaO2S
Molecular Weight 307.71 g/mol
CAS No. 23282-55-5
Cat. No. B119042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(6-chloropyridazin-3-yl)-N-sodiobenzene-1-sulfonamide
CAS23282-55-5
Synonyms4-Amino-N-(6-chloro-3-pyridazinyl)-benzenesulfonamide Sodium;  3-Chloro-6-sulfanilamidopyridazine Sodium;  N1-(6-Chloro-3-pyridazinyl)sulfanilamide Monosodium Salt;  Prinzone;  Sodium Sulfachloropyridazine;  Sodium Sulfachlorpyridazine;  Sulfachloropyridaz
Molecular FormulaC10H9ClN4NaO2S
Molecular Weight307.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl.[Na]
InChIInChI=1S/C10H9ClN4O2S.Na/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2,(H,14,15);
InChIKeyGHQJXOBLWKFNAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfachloropyridazine Sodium: Identity and Class Profile


4-Amino-N-(6-chloropyridazin-3-yl)-N-sodiobenzene-1-sulfonamide (CAS 23282-55-5), commonly referred to as Sulfachloropyridazine Sodium (SCP‑Na), is the sodium salt of the sulfonamide antibiotic sulfachloropyridazine . It belongs to the sulfonamide class, which acts as competitive inhibitors of bacterial dihydropteroate synthase (DHPS), thereby blocking dihydrofolic acid synthesis . The sodium salt form confers markedly enhanced aqueous solubility compared to the free acid (CAS 80‑32‑0), which is practically insoluble in water . This compound is predominantly employed in veterinary medicine as a broad‑spectrum antimicrobial against Gram‑positive, Gram‑negative, and certain protozoal pathogens, and is commercially formulated both as a standalone agent and in fixed‑dose combination with trimethoprim .

✓ Sodium salt: high aqueous solubility for drinking‑water administration research
✓ Sulfonamide antimicrobial compound for veterinary pathogen susceptibility studies

Why Generic Sulfonamide Substitution Is Not Equivalent


Sulfonamide antibiotics exhibit substantial inter‑compound variation in intrinsic antimicrobial potency, spectrum breadth, pharmacokinetic behavior, and solubility characteristics that preclude simple interchange . While many sulfonamides share the same para‑aminobenzoic acid (PABA)‑competitive mechanism, the heterocyclic substituent at the N1 position (here, a 6‑chloropyridazine ring) dictates the compound's affinity for DHPS across different bacterial species, resulting in pathogen‑specific MIC50 differences that can exceed 10‑fold among commonly used agents . Furthermore, the sodium salt form of CAS 23282‑55‑5 delivers aqueous solubility that is qualitatively distinct from the free acid forms of other sulfonamides (e.g., sulfadiazine, sulfamethazine), directly impacting formulation flexibility, drinking‑water administration, and absorption rate in target species . These physicochemical, microbiological, and formulation differences mean that substituting another sulfonamide without systematic head‑to‑head verification risks therapeutic failure, prolonged withdrawal periods, or regulatory non‑compliance.

Susceptibility interpretation
MIC50 differences >10‑fold between sulfonamides may shift pathogen coverage conclusions.
Formulation transfer
Sodium salt aqueous solubility is formulation‑specific; free acid forms require different preparation and may not support direct drinking‑water use.
Pharmacokinetic and residue profile
Residue depletion and withdrawal periods vary among sulfonamides; species‑specific verification may be needed before substitution.

Quantitative Differentiation Evidence vs. Closest Analogs


Aqueous Solubility Advantage of the Sodium Salt Form

Sulfachloropyridazine Sodium (CAS 23282‑55‑5) is freely soluble in water, whereas its free acid counterpart, Sulfachloropyridazine (CAS 80‑32‑0), is practically insoluble in water and requires 0.5 M NaOH for dissolution at 50 mg/mL . This solubility differential is a direct consequence of salt formation and is not uniformly achieved across all sulfonamide sodium salts; for example, Sulfadiazine Sodium shows lower aqueous solubility (approximately 1 g in 2 mL water) and requires buffered formulations to avoid precipitation .

Aqueous Solubility
Cross-study comparable
Freely soluble (>100 mg/mL) vs. free acid (insoluble)
Supports drinking‑water formulation research without co‑solvents
Vendor specification; ambient temperature
Solubility Formulation Drinking-water administration

Intrinsic Antimicrobial Activity Against Porcine Respiratory Pathogens

In a recent systematic broth microdilution study (CLSI guidelines) against clinical isolates of four major porcine respiratory pathogens, Sulfachloropyridazine (SCP) demonstrated markedly lower MIC50 values than both Sulfamethoxazole (SMX) and Sulfadiazine (SD) . For Actinobacillus pleuropneumoniae, SCP MIC50 was 40 µg/mL vs. 80 µg/mL (SMX, 2‑fold) and 2,560 µg/mL (SDZ, 64‑fold). For Glaesserella parasuis, SCP MIC50 was 80 µg/mL vs. 1,280 µg/mL for both SMX and SDZ (16‑fold). For Pasteurella multocida, SCP MIC50 was 640 µg/mL vs. 5,120 µg/mL for both SMX and SDZ (8‑fold). This head‑to‑head dataset constitutes the most rigorous contemporary comparison of intrinsic sulfonamide potency against these clinically relevant veterinary pathogens.

Intrinsic MIC50 vs. Analogs
Direct head-to-head
2‑ to 64‑fold lower MIC50 than SMX/SDZ against porcine pathogens
Reported susceptibility endpoint context for key respiratory pathogens
Broth microdilution per CLSI; n=10‑14 isolates
MIC50 Antimicrobial susceptibility Porcine respiratory disease

Rapid Tissue Depletion and Short Withdrawal Time in Poultry

A tissue residue depletion study in Yugan black‑bone fowl administered sulfachloropyridazine at 20 mg/kg bw/day orally for 5 days demonstrated that SCP was completely eliminated from all tested tissues (liver, kidney, muscle, skin/fat) within 3 days post‑administration, with no detectable residue in any tissue . This rapid depletion contrasts with the behavior of many long‑acting sulfonamides (e.g., sulfadoxine, sulfamethazine) which can exhibit tissue residues persisting beyond 7‑21 days .

Tissue Depletion
Class-level inference
No detectable residue after 3 days in poultry vs. 7‑21+ days for long‑acting sulfonamides
Supports residue monitoring study design
LC‑MS/MS; 5‑day oral gavage; Yugan fowl
Withdrawal time Residue depletion Food safety

Ratio-Optimized Synergy with Trimethoprim

In the same head‑to‑head study, trimethoprim‑sulfonamide combinations were evaluated at four mass ratios (1:5, 1:10, 1:19, 1:40) . The TMP‑SCP combination exhibited lower MIC50 and MIC90 values compared with TMP‑SMX and TMP‑SD across several ratio conditions specifically for Pasteurella multocida. The strongest and most consistent synergistic activity (FICI ≤ 0.5) was observed at the 1:5 ratio across most pathogen‑drug combinations. SCP demonstrated greater efficacy in combination with trimethoprim against P. multocida, a finding not observed for SMX or SD at equivalent ratios .

TMP Synergy Ratio
Direct head-to-head
Synergistic at 1:5 TMP:SCP ratio (FICI ≤0.5) against P. multocida
Reported combination susceptibility context
Broth microdilution; n=12 isolates
Trimethoprim synergy Potentiated sulfonamide FICI

Procurement-Grade Purity and Batch Consistency Profile

Commercially available Sulfachloropyridazine Sodium (CAS 23282‑55‑5) is supplied with well‑characterized, verifiable quality specifications . Typical batch‑release data include: Assay 99.0%–101.0% (on anhydrous basis, HPLC), melting point 262–270°C, loss on drying ≤ 2%, pH (aqueous solution) 7.2–9.2, and water content ≤ 5.0% (KF) . Heavy metals are controlled at ≤ 10 ppm and arsenic at ≤ 2 ppm . These tightly controlled specifications meet GMP manufacturing standards and provide procurement professionals with objective, quantifiable benchmarks for incoming material acceptance or supplier qualification.

Batch Purity & Impurity
Supporting evidence
Assay 99.0–101.0%, heavy metals ≤10 ppm, As ≤2 ppm, water ≤5.0%
Supports GMP analytical standard procurement
Vendor CoA; compendial methods
Purity specification Quality control Procurement standard

Best-Fit Research and Industrial Application Scenarios


Mass Medication via Drinking Water

The freely water‑soluble nature of CAS 23282‑55‑5 enables direct dissolution in drinking water systems without organic co‑solvents, acidic or alkaline pH adjustment, or complex solubilization technologies. This property is particularly valuable for mass medication of poultry and swine during acute disease outbreaks where feed intake is reduced but water consumption continues. In contrast, free acid sulfonamides (e.g., sulfachloropyridazine free acid, sulfadiazine free acid) require suspension formulations or salt conversion steps, introducing dosing heterogeneity and manufacturing complexity .

Treatment of Porcine Respiratory Disease Complex

The demonstrated 2‑ to 64‑fold intrinsic MIC50 advantage of SCP over sulfamethoxazole and sulfadiazine against A. pleuropneumoniae, G. parasuis, and P. multocida —combined with superior TMP‑SCP synergy against P. multocida—supports the selection of SCP‑based potentiated sulfonamide formulations as a first‑line option for PRDC treatment. The strongest synergistic interaction at a 1:5 TMP:SCP mass ratio provides a formulation target grounded in systematic in vitro pharmacodynamic data .

Short-Withdrawal Poultry Production Programs

The 3‑day complete tissue clearance profile of SCP in broiler chickens enables poultry producers to implement short pre‑slaughter withdrawal periods, minimizing feed costs during the holding period and reducing the risk of violative residues in edible tissues. This rapid depletion characteristic is quantitatively distinct from longer‑acting sulfonamides and supports SCP as a preferred antimicrobial for use in production systems with tight slaughter scheduling and rigorous MRL compliance requirements .

GMP-Grade Analytical Standard and Intermediate Procurement

The availability of CAS 23282‑55‑5 with tightly controlled specifications (assay 99.0%–101.0%, melting point 262–270°C, loss on drying ≤ 2%, heavy metals ≤ 10 ppm, arsenic ≤ 2 ppm) makes it suitable as an analytical reference standard for HPLC method development, method validation, and quality control release testing in GMP environments. The batch‑to‑batch consistency and documented impurity profile reduce the burden of incoming material qualification and support ANDA/DMF filing requirements.

Application
Selection Property
Validation Focus
Drinking‑water formulation research
Aqueous solubility profile
Water matrix solubility and stability
Porcine respiratory pathogen susceptibility testing
MIC endpoint context
Broth microdilution per CLSI guidelines
Residue depletion studies in poultry
Tissue clearance profile
LC‑MS/MS residue monitoring in edible tissues
Potentiated sulfonamide combination research
TMP synergy ratio
FICI and combination MIC assessment
GMP‑grade analytical standard procurement
Purity and impurity specification
CoA review; compendial method verification
Quote Request

Request a Quote for 4-amino-N-(6-chloropyridazin-3-yl)-N-sodiobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.